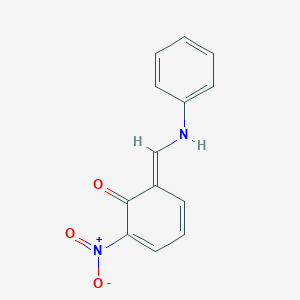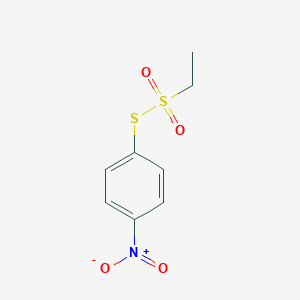
4-methoxy-N-(4-morpholinylcarbothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(4-morpholinylcarbothioyl)benzamide, commonly known as AG490, is a small molecule inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway plays a crucial role in cellular signaling and is involved in various physiological and pathological processes, including immune response, inflammation, and cancer. AG490 has been extensively studied in the scientific community due to its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
AG490 inhibits the JAK/STAT pathway by binding to the ATP-binding site of JAK kinases. This prevents the activation of STAT transcription factors, which are downstream targets of JAK kinases. Inhibition of the JAK/STAT pathway by AG490 leads to the suppression of cytokine signaling, which is involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
AG490 has been shown to have various biochemical and physiological effects. Inhibition of the JAK/STAT pathway by AG490 leads to the suppression of cytokine signaling, which can result in the inhibition of cell proliferation and induction of apoptosis. AG490 has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines. In addition, AG490 has been shown to have immunosuppressive effects, as it inhibits the activation and proliferation of T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AG490 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in the scientific community, and its mechanism of action is well understood. However, AG490 also has some limitations. It has been shown to have off-target effects, which can complicate data interpretation. In addition, its efficacy can vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the study of AG490. One area of research is the development of more specific JAK inhibitors that can target individual JAK kinases. Another area of research is the combination of AG490 with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance its efficacy. Additionally, the study of AG490 in animal models of disease can provide valuable insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of AG490 involves the reaction of 4-methoxybenzoyl chloride with morpholine to obtain 4-methoxy-N-morpholinylbenzamide. This compound is then reacted with carbon disulfide to obtain 4-methoxy-N-(4-morpholinylcarbothioyl)benzamide. The synthesis of AG490 has been reported in several research articles and is considered a relatively straightforward process.
Aplicaciones Científicas De Investigación
AG490 has been extensively studied in the scientific community for its potential therapeutic applications. It has been shown to inhibit the JAK/STAT pathway, which is involved in various physiological and pathological processes. AG490 has been studied for its potential use in cancer therapy, as the JAK/STAT pathway is often dysregulated in cancer cells. It has also been studied for its potential use in the treatment of autoimmune and inflammatory diseases, as well as in the prevention of transplant rejection.
Propiedades
Fórmula molecular |
C13H16N2O3S |
|---|---|
Peso molecular |
280.34 g/mol |
Nombre IUPAC |
4-methoxy-N-(morpholine-4-carbothioyl)benzamide |
InChI |
InChI=1S/C13H16N2O3S/c1-17-11-4-2-10(3-5-11)12(16)14-13(19)15-6-8-18-9-7-15/h2-5H,6-9H2,1H3,(H,14,16,19) |
Clave InChI |
UFENNBDNRDJUBY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)N2CCOCC2 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC(=S)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3-[1,1'-biphenyl]-4-ylacryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274279.png)
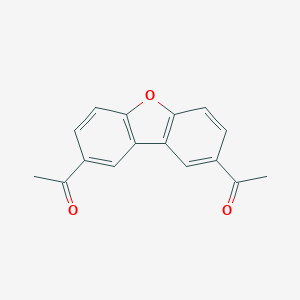
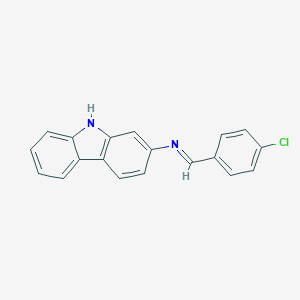
![N-[3-(4-nitrophenyl)-2-propenylidene]-9H-fluoren-2-amine](/img/structure/B274282.png)
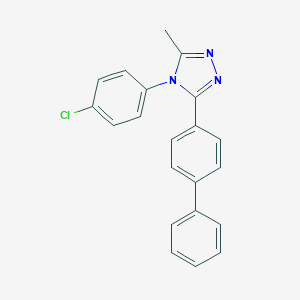
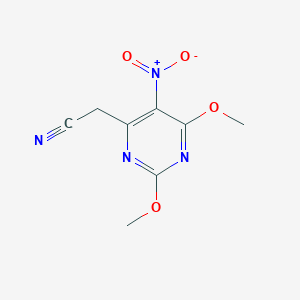
![N'-(benzenesulfonyl)-N-[(5-tert-butyl-2-hydroxy-3-methylbenzoyl)amino]benzenecarboximidamide](/img/structure/B274293.png)
methylidene}-4-methylbenzene-1-sulfonamide](/img/structure/B274294.png)
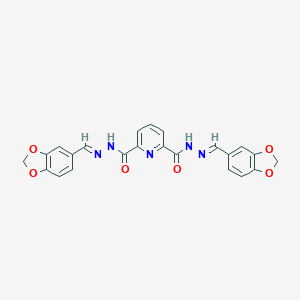


![(6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B274299.png)
